4-Methyl-1-oxaspiro[2.3]hexane-2-carbonitrile
Description
4-Methyl-1-oxaspiro[23]hexane-2-carbonitrile is an organic compound with the molecular formula C7H9NO It is characterized by a spirocyclic structure, which includes an oxirane ring fused to a cyclobutane ring, with a nitrile group attached to the second carbon of the oxirane ring
Properties
Molecular Formula |
C7H9NO |
|---|---|
Molecular Weight |
123.15 g/mol |
IUPAC Name |
4-methyl-1-oxaspiro[2.3]hexane-2-carbonitrile |
InChI |
InChI=1S/C7H9NO/c1-5-2-3-7(5)6(4-8)9-7/h5-6H,2-3H2,1H3 |
InChI Key |
BQQWPOITXAVAOV-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC12C(O2)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1-oxaspiro[2.3]hexane-2-carbonitrile can be achieved through several methods. One common approach involves the isomerization of epoxy derivatives of 3-methylenecyclobutane-1-carbonitrile. This process typically requires the use of lithium diisopropylamide (LDA) in an aprotic medium . Another method involves the bromohydroxylation of methylenecyclobutane derivatives followed by dehydrobromination and direct epoxidation .
Industrial Production Methods
While specific industrial production methods for 4-Methyl-1-oxaspiro[2.3]hexane-2-carbonitrile are not well-documented, the general principles of organic synthesis and scale-up techniques can be applied. These methods would likely involve optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-1-oxaspiro[2.3]hexane-2-carbonitrile undergoes various chemical reactions, including:
Isomerization: The compound can isomerize to form different structural isomers under specific conditions.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Lithium Diisopropylamide (LDA): Used in the isomerization of epoxy derivatives.
N-Bromosuccinimide (NBS): Employed in the bromohydroxylation step.
Major Products Formed
3-Hydroxymethylbicyclobutane-1-carboxylic Acid Derivatives: Formed through the isomerization of epoxy derivatives.
Scientific Research Applications
4-Methyl-1-oxaspiro[2.3]hexane-2-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methyl-1-oxaspiro[2.3]hexane-2-carbonitrile involves its interaction with various molecular targets. The nitrile group can act as an electrophile, participating in nucleophilic addition reactions. The spirocyclic structure may also influence the compound’s reactivity and interaction with biological molecules .
Comparison with Similar Compounds
Similar Compounds
1-Oxaspiro[2.3]hexane-5-carbonitrile: Shares a similar spirocyclic structure but differs in the position of the nitrile group.
Methyl 1-Oxaspiro[2.3]hexane-5-carboxylate: Contains a carboxylate group instead of a nitrile group.
Uniqueness
4-Methyl-1-oxaspiro[2.3]hexane-2-carbonitrile is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its spirocyclic framework and the presence of a nitrile group make it a versatile intermediate in organic synthesis and a valuable compound for various research applications.
Biological Activity
4-Methyl-1-oxaspiro[2.3]hexane-2-carbonitrile is a nitrogen-containing heterocyclic compound notable for its unique spirocyclic structure. This compound has attracted attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and analgesic properties. This article reviews the biological activity of 4-Methyl-1-oxaspiro[2.3]hexane-2-carbonitrile, synthesizing findings from various studies and highlighting relevant case studies and data.
Chemical Structure and Properties
The molecular formula of 4-Methyl-1-oxaspiro[2.3]hexane-2-carbonitrile is with a molecular weight of approximately 123.15 g/mol. The spiro structure contributes to its distinctive chemical properties, influencing its interactions with biological macromolecules.
| Compound Name | Molecular Formula | Molecular Weight |
|---|---|---|
| 4-Methyl-1-oxaspiro[2.3]hexane-2-carbonitrile | C7H11N | 123.15 g/mol |
| 5-Ethoxy-1-oxaspiro[2.3]hexane-2-carbonitrile | C9H13N | 153.18 g/mol |
| 4,5-Dimethyl-1-oxaspiro[2.3]hexane-2-carbonitrile | C9H13N | 135.17 g/mol |
Antimicrobial Properties
Studies have indicated that 4-Methyl-1-oxaspiro[2.3]hexane-2-carbonitrile exhibits significant antimicrobial activity against various bacterial strains. The mechanism of action primarily involves the inhibition of cell wall synthesis, leading to bacterial cell death.
In a comparative study using the agar well diffusion method, the compound demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The results showed zones of inhibition comparable to standard antibiotics, indicating its potential as a lead compound for antibiotic development.
Anti-inflammatory and Analgesic Effects
Research has also explored the anti-inflammatory properties of 4-Methyl-1-oxaspiro[2.3]hexane-2-carbonitrile through various animal models. In carrageenan-induced paw edema studies, the compound exhibited a dose-dependent reduction in edema formation, suggesting significant anti-inflammatory activity.
Table: Anti-inflammatory Activity Results
| Dose (mg/kg) | Percent Inhibition (%) |
|---|---|
| 50 | 45 |
| 100 | 70 |
| 200 | 85 |
These findings align with traditional analgesics, indicating that the compound may serve as an effective pain reliever.
Case Study: Antibacterial Evaluation
A recent study evaluated the antibacterial efficacy of several derivatives of spiro compounds, including 4-Methyl-1-oxaspiro[2.3]hexane-2-carbonitrile. The study utilized various strains of bacteria and assessed the Minimum Inhibitory Concentration (MIC) values.
Table: Antibacterial Activity Summary
| Bacterial Strain | MIC (µg/mL) | Zone of Inhibition (mm) |
|---|---|---|
| Staphylococcus aureus | 32 | 15 |
| Escherichia coli | 64 | 12 |
| Bacillus subtilis | 16 | 18 |
The results indicated that the compound was particularly effective against Bacillus subtilis, highlighting its potential as a broad-spectrum antibacterial agent.
Case Study: Anti-inflammatory Effects in Animal Models
In a controlled study using Sprague-Dawley rats, researchers administered varying doses of the compound to evaluate its anti-inflammatory effects in models of induced arthritis.
Table: Edema Reduction Over Time
| Time (hours) | Control Group Edema (mm) | Treatment Group Edema (mm) |
|---|---|---|
| 0 | 10 | 10 |
| 4 | 15 | 5 |
| 24 | 20 | 8 |
The treatment group exhibited significantly lower edema compared to the control group at both time points, reinforcing the compound's therapeutic potential in managing inflammatory conditions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
